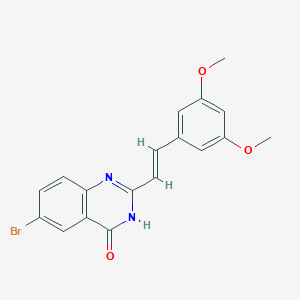
(E)-6-Bromo-2-(3,5-dimethoxystyryl)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-6-Bromo-2-(3,5-dimethoxystyryl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. This compound is characterized by its unique structure, which includes a bromine atom, methoxy groups, and a styryl moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
The synthesis of (E)-6-Bromo-2-(3,5-dimethoxystyryl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-bromoquinazolin-4(3H)-one and 3,5-dimethoxybenzaldehyde.
Condensation Reaction: The key step involves a condensation reaction between 6-bromoquinazolin-4(3H)-one and 3,5-dimethoxybenzaldehyde in the presence of a base such as potassium carbonate. This reaction forms the styryl moiety.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.
化学反应分析
(E)-6-Bromo-2-(3,5-dimethoxystyryl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or sodium ethoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Researchers have investigated the compound for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Due to its potential biological activities, the compound is being explored as a lead compound for the development of new therapeutic agents.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用机制
The mechanism by which (E)-6-Bromo-2-(3,5-dimethoxystyryl)quinazolin-4(3H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological activities. Further research is needed to elucidate the precise molecular mechanisms involved.
相似化合物的比较
(E)-6-Bromo-2-(3,5-dimethoxystyryl)quinazolin-4(3H)-one can be compared with other quinazolinone derivatives, such as:
6-Bromoquinazolin-4(3H)-one: Lacks the styryl and methoxy groups, resulting in different chemical and biological properties.
2-(3,5-Dimethoxystyryl)quinazolin-4(3H)-one: Lacks the bromine atom, which may affect its reactivity and biological activities.
Quinazolin-4(3H)-one: The parent compound without any substituents, serving as a basic structure for various derivatives.
The presence of the bromine atom, methoxy groups, and styryl moiety in this compound makes it unique and potentially more versatile in its applications compared to its analogs.
属性
分子式 |
C18H15BrN2O3 |
|---|---|
分子量 |
387.2 g/mol |
IUPAC 名称 |
6-bromo-2-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C18H15BrN2O3/c1-23-13-7-11(8-14(10-13)24-2)3-6-17-20-16-5-4-12(19)9-15(16)18(22)21-17/h3-10H,1-2H3,(H,20,21,22)/b6-3+ |
InChI 键 |
IQOJJZSYHXKZBH-ZZXKWVIFSA-N |
手性 SMILES |
COC1=CC(=CC(=C1)/C=C/C2=NC3=C(C=C(C=C3)Br)C(=O)N2)OC |
规范 SMILES |
COC1=CC(=CC(=C1)C=CC2=NC3=C(C=C(C=C3)Br)C(=O)N2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-((1-Methyl-9-(3-phenylpropyl)-9H-pyrido[3,4-b]indol-7-yl)oxy)acetic acid](/img/structure/B12930028.png)
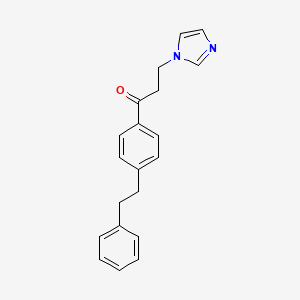
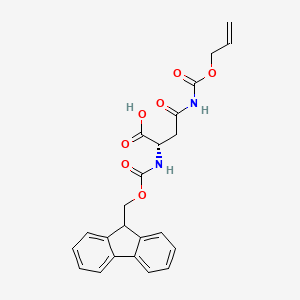
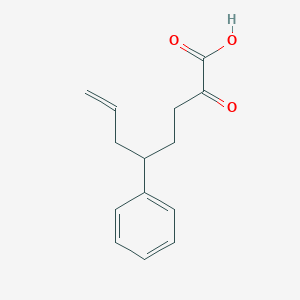
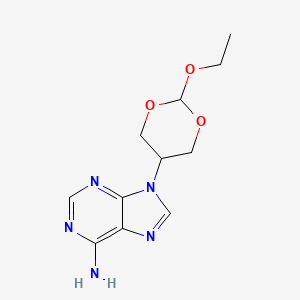
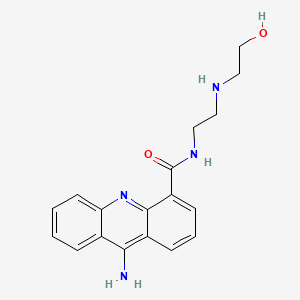
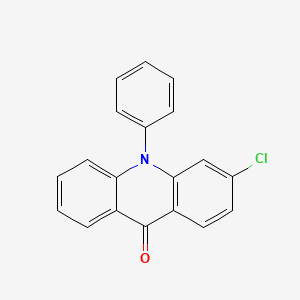
![Isopropyl 4'-methyl-4-((7aS)-2-oxooctahydro-1H-benzo[d]imidazol-1-yl)-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B12930061.png)
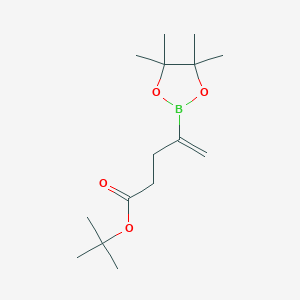
![N-(2-Aminophenyl)-4-[2-(1H-indazol-1-yl)ethyl]benzamide](/img/structure/B12930064.png)
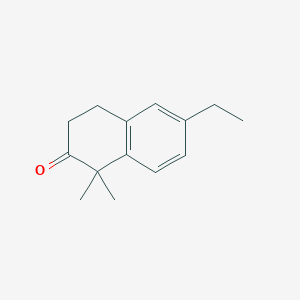
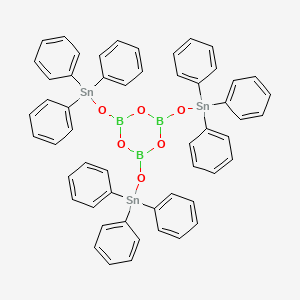
![tert-Butyl 4,8-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B12930089.png)

